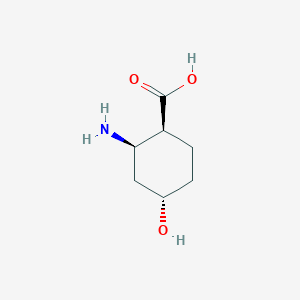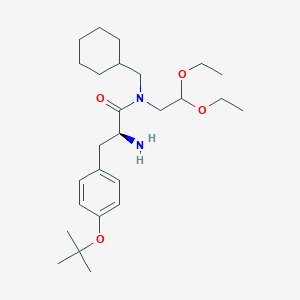
4-((1S)-(Benzyloxy)((1S,2R,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1S)-(Benzyloxy)((1S,2R,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol is a complex organic compound that features a quinoline core, a quinuclidine moiety, and a benzyloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1S)-(Benzyloxy)((1S,2R,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized via the Skraup synthesis or Friedländer synthesis.
Introduction of the Quinuclidine Moiety: The quinuclidine structure can be introduced through a series of cyclization reactions involving appropriate precursors.
Attachment of the Benzyloxy Group: The benzyloxy group can be attached via nucleophilic substitution reactions.
Final Assembly: The final compound can be assembled through coupling reactions, such as Suzuki or Heck coupling, to introduce the vinyl group.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers and high-throughput screening of reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the benzyloxy group.
Reduction: Reduction reactions can be used to modify the quinoline core or reduce any double bonds present in the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or modify functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles or electrophiles are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Industry: Could be used in the development of new materials or as a catalyst in organic reactions.
作用机制
The mechanism of action of 4-((1S)-(Benzyloxy)((1S,2R,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol would depend on its specific interactions with biological targets. Potential mechanisms include:
Binding to Receptors: The compound may bind to specific receptors, modulating their activity.
Enzyme Inhibition: It may act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound could influence signal transduction pathways, leading to changes in cellular responses.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine.
Quinuclidine Derivatives: Compounds like quinuclidine and its derivatives.
Benzyloxy Compounds: Molecules containing the benzyloxy group, such as benzyl alcohol derivatives.
Uniqueness
4-((1S)-(Benzyloxy)((1S,2R,5R)-5-vinylquinuclidin-2-yl)methyl)quinolin-6-ol is unique due to its combination of functional groups and stereochemistry, which may confer specific biological activities and chemical reactivity not found in other similar compounds.
属性
分子式 |
C26H28N2O2 |
|---|---|
分子量 |
400.5 g/mol |
IUPAC 名称 |
4-[(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-phenylmethoxymethyl]quinolin-6-ol |
InChI |
InChI=1S/C26H28N2O2/c1-2-19-16-28-13-11-20(19)14-25(28)26(30-17-18-6-4-3-5-7-18)22-10-12-27-24-9-8-21(29)15-23(22)24/h2-10,12,15,19-20,25-26,29H,1,11,13-14,16-17H2/t19-,20?,25+,26-/m0/s1 |
InChI 键 |
HFSYPELWEAKVJH-JVWFUNCRSA-N |
手性 SMILES |
C=C[C@H]1CN2CCC1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)O)OCC5=CC=CC=C5 |
规范 SMILES |
C=CC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)OCC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148317.png)

![4-Methyl-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13148323.png)
![N-[(3-Aminocyclopentyl)methyl]acetamide](/img/structure/B13148325.png)





![Methyl 4'-propyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13148364.png)


![5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13148384.png)

